![molecular formula C23H28N4O3S B2693334 3-[5-[4-(2,3-dimethylphenyl)piperazin-1-yl]-5-oxopentyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 866349-17-9](/img/structure/B2693334.png)

3-[5-[4-(2,3-dimethylphenyl)piperazin-1-yl]-5-oxopentyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

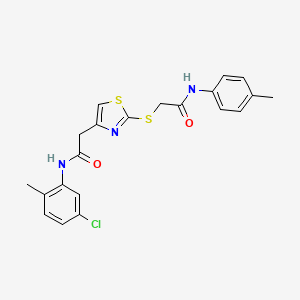

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the individual rings (the piperazine and the thieno[3,2-d]pyrimidine), followed by their functionalization and coupling .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperazine ring is a six-membered ring with two nitrogen atoms, while the thieno[3,2-d]pyrimidine is a fused ring system containing sulfur and nitrogen .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the piperazine ring could potentially undergo reactions at the nitrogen atoms, while the carbonyl groups in the thieno[3,2-d]pyrimidine ring could be involved in various addition or substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the presence of polar or charged groups, and the flexibility of the molecule could all influence its properties .Aplicaciones Científicas De Investigación

Anti-Inflammatory and Analgesic Agents

A study explored the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, demonstrating analgesic and anti-inflammatory activities. The compounds showed significant inhibition of cyclooxygenase-1/2 (COX-1/2), indicating their potential as anti-inflammatory and analgesic agents (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Anticonvulsant Activity

Research on 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones revealed their potential anticonvulsant properties. Several compounds were effective in seizure models, highlighting their therapeutic potential in treating seizures (K. Kamiński, S. Rzepka, J. Obniska, 2011).

Antimicrobial Activity

A study on the synthesis and antimicrobial activity of some novel 5-alkyl-6-substituted uracils and related derivatives demonstrated that certain compounds exhibited potent broad-spectrum antibacterial activity. This research indicates the potential of these compounds in developing new antimicrobial agents (A. A. Al-Turkistani, O. Al-Deeb, N. R. El‐Brollosy, A. El-Emam, 2011).

Antihypertensive Effects

Compounds with thienopyrimidine-2,4-dione structures were synthesized and evaluated for their antihypertensive effects in rats. Some of these compounds showed potent oral antihypertensive activity, suggesting their usefulness in managing hypertension (R. Russell, J. Press, R. Rampulla, J. Mcnally, R. Falotico, J. Keiser, D. A. Bright, A. Tobia, 1988).

Anticancer Activity

Another study focused on the synthesis and evaluation of 5,7-dimethyl-oxazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione derivatives for their inhibition of FGFR1 and cytotoxicity against cancer cell lines. Several compounds exhibited potent anticancer activity, offering insights into designing new cancer therapies (F. Ye, Yuewu Wang, Siyun Nian, Yu Wang, Di Chen, Shufang Yu, Sicen Wang, 2015).

Direcciones Futuras

Mecanismo De Acción

Target of Action

The compound contains a piperazine moiety, which is a common feature in many biologically active compounds. Piperazine derivatives have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .

Mode of Action

For example, some act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .

Biochemical Pathways

Without specific information on this compound, it’s difficult to determine the exact biochemical pathways it might affect. Based on the presence of the piperazine moiety, it could potentially interact with pathways involving dopamine, serotonin, and other neurotransmitters .

Pharmacokinetics

The pharmacokinetic properties of a compound describe how it is absorbed, distributed, metabolized, and excreted (ADME). Without specific studies on this compound, it’s challenging to provide accurate ADME properties. Many piperazine derivatives are known to have good bioavailability and can cross the blood-brain barrier, which makes them effective for cns-targeting drugs .

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. Given the potential activities associated with piperazine derivatives, the effects could range from antipsychotic effects (if it acts on dopamine or serotonin receptors) to antimicrobial effects .

Propiedades

IUPAC Name |

3-[5-[4-(2,3-dimethylphenyl)piperazin-1-yl]-5-oxopentyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O3S/c1-16-6-5-7-19(17(16)2)25-11-13-26(14-12-25)20(28)8-3-4-10-27-22(29)21-18(9-15-31-21)24-23(27)30/h5-7,9,15H,3-4,8,10-14H2,1-2H3,(H,24,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTIRCNXNDYTWDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CCCCN3C(=O)C4=C(C=CS4)NC3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-difluorophenyl)-2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2693251.png)

![2-[5-(4-Phenylmethoxyphenyl)tetrazol-2-yl]acetic acid](/img/structure/B2693253.png)

![(1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2693258.png)

![N-[2-(2-Methoxyphenyl)-2-propan-2-yloxyethyl]prop-2-enamide](/img/structure/B2693265.png)

![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/no-structure.png)

![2-(4-chlorophenoxy)-N-[3-(6-ethoxypyridazin-3-yl)phenyl]acetamide](/img/structure/B2693273.png)